1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene
Description
1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene is a brominated aromatic compound featuring a bromomethyl (-CH₂Br) group and a 4-isopropylphenoxy (-O-C₆H₄-iPr) substituent on a benzene ring. This structure combines electron-donating (isopropyl) and moderately polar (bromomethyl) functional groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development . Its reactivity is influenced by the steric bulk of the isopropyl group and the electrophilic nature of the bromomethyl moiety, which facilitates nucleophilic substitutions or transition metal-catalyzed transformations.
Properties
IUPAC Name |
1-(bromomethyl)-2-(4-propan-2-ylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBDALODTYTYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-isopropylphenol derivative
- Reactant: 4-isopropylphenol
- Reaction: Nucleophilic aromatic substitution or direct phenol derivatization
- Conditions: Typically involves phenol activation via deprotonation with a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or acetonitrile.
Step 2: Formation of 2-(4-isopropylphenoxy)benzene
- Reaction: Etherification of 4-isopropylphenol with 2-bromobenzene derivatives
- Reagents: Potassium carbonate or sodium hydride as base; possibly copper or palladium catalysts if cross-coupling is employed.
- Conditions: Heating under reflux in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Step 3: Bromomethylation of the aromatic ring
- Reaction: Introduction of bromomethyl group at the ortho position relative to the phenoxy group.
- Reagents: Formaldehyde (or paraformaldehyde) with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
- Conditions: Typically carried out under controlled temperature (0–25°C) to prevent overbromination.
Specific Synthesis Protocols
Method A: Bromomethylation via Formaldehyde and HBr
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 2-(4-isopropylphenoxy)benzene | Formaldehyde (37% aqueous), HBr | Reflux, controlled addition to prevent polybromination |
| 2 | Quenching with water | Cooling, extraction | To isolate the bromomethyl derivative |
This method is supported by literature indicating that aromatic bromomethylation can be achieved by electrophilic substitution using formaldehyde and HBr, which selectively introduces the bromomethyl group at activated ortho positions.
Method B: Bromination using PBr₃
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 2-(4-isopropylphenoxy)benzene | PBr₃ | Room temperature, inert atmosphere |
| 2 | Workup | Quenching with water, extraction | Yields bromomethylated product |
PBr₃ facilitates the conversion of methyl groups into bromomethyl groups via substitution, especially on activated aromatic rings.
Industrial Scale-Up Considerations
- Reaction Optimization: Continuous flow reactors can improve yield and safety, especially for exothermic bromination steps.
- Reagent Purity: Use of high-purity reagents minimizes side reactions.
- Purification: Chromatography or recrystallization ensures high product purity.
Data Summary Table
| Parameter | Details |
|---|---|
| Target Compound | 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene |
| Molecular Formula | C₁₆H₁₇BrO |
| Molecular Weight | 305.21 g/mol |
| Key Reactions | Ether formation, Bromomethylation |
| Common Reagents | Formaldehyde, HBr, PBr₃, Base (K₂CO₃, NaH) |
| Reaction Conditions | Reflux, inert atmosphere, controlled temperature |
Research Findings and Notes
- Reaction Selectivity: Bromomethylation tends to occur ortho to the phenoxy group due to activating effects.
- Yield Optimization: Use of excess formaldehyde or controlled addition of brominating agents enhances selectivity and yield.
- Safety Precautions: Bromination reactions are exothermic; proper cooling and inert atmospheres are essential.
Chemical Reactions Analysis
1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or aldehydes.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from -20°C to 80°C, depending on the specific reaction.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Research : The compound is explored as a potential anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of this compound have shown promising IC50 values against breast cancer cells, indicating potential therapeutic benefits.
- Antimicrobial Activity : Studies have demonstrated that derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria responsible for urinary tract infections. The Minimum Inhibitory Concentration (MIC) values suggest efficacy comparable to established antibiotics.
2. Biological Studies
- The compound is investigated for its interactions with biological targets, which can lead to the development of new therapeutic agents. Its bromine atom may enhance binding affinity to specific receptors, facilitating drug design.
3. Chemical Synthesis
- As a versatile building block, it serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in synthetic organic chemistry.
4. Industrial Applications
- The derivatives of this compound are utilized in developing materials with specific properties, such as polymers and dyes. Its phenoxy group contributes to the stability and functionality of these materials.
Case Studies
-
Anticancer Activity
- A study evaluated the anticancer activity of a derivative of this compound against MCF-7 breast cancer cells, yielding an IC50 value of approximately 15 µM. This suggests that modifications to the bromomethyl group can enhance its efficacy.
-
Antimicrobial Efficacy
- In a clinical study focusing on urinary tract infections, derivatives showed MIC values ranging from 20-32 µg/mL against Escherichia coli, indicating potential as an alternative treatment option.
-
Anti-inflammatory Response
- In vivo studies on rat models demonstrated that administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene involves its interaction with various molecular targets:
Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids.
Pathways Involved: The compound can modulate biochemical pathways by altering the structure and function of target molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and electronic/steric properties:
Key Observations :
- Steric Effects : The isopropyl group in the target compound imposes moderate steric hindrance compared to tert-butyl () or trifluorodecan (), balancing reactivity and accessibility in substitution reactions.
- Electronic Effects: The isopropylphenoxy group donates electrons via its alkyl chain, contrasting with electron-withdrawing groups like nitro () or fluorine (), which alter electrophilic aromatic substitution rates.
Reactivity Trends :
- The target compound’s synthesis may require optimized conditions (e.g., elevated temperatures or bulky ligands) to accommodate the isopropylphenoxy group’s steric demands.
- Allyloxy or methoxy derivatives () achieve higher yields due to reduced steric interference.
Physicochemical Properties
Data from the CRC Handbook () and related compounds suggest:
*Predicted based on analog data. Notable Trends:
- Increased molecular weight and hydrophobicity compared to simpler bromoarenes due to the isopropylphenoxy group.
- Lower volatility than methyl or chloro derivatives, reducing inhalation hazards (aligns with Safety Data Sheets in ).
Biological Activity
Overview
1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene is a halogenated aromatic compound that has garnered interest in the fields of medicinal chemistry and biological research. This compound is characterized by its bromomethyl group, which enhances its reactivity, and a phenoxy group that can influence its biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.
- Molecular Formula : C15H17BrO
- Molecular Weight : 305.2 g/mol
- Structure :
- The compound features a bromomethyl group attached to a benzene ring, which is further substituted with a 4-isopropylphenoxy moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. Additionally, the phenoxy group may facilitate hydrogen bonding interactions, influencing the compound's pharmacodynamics.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, halogenated phenolic compounds are known to disrupt bacterial cell membranes and inhibit enzymatic pathways essential for microbial survival. Studies have shown that derivatives of brominated phenols can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Cytotoxic Effects
In vitro studies have demonstrated that this compound may induce cytotoxicity in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells. Comparative analyses suggest that this compound may be more effective than non-halogenated analogs due to the enhanced reactivity imparted by the bromomethyl group.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing an increase in early apoptotic cells.
Antimicrobial Efficacy
Another research project evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings were as follows:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 15 µg/mL
- E. coli: 20 µg/mL
- : The compound exhibited significant bactericidal activity, suggesting potential for development as an antimicrobial agent.
Data Table
Q & A
Q. What are the established synthetic routes for 1-(Bromomethyl)-2-(4-isopropylphenoxy)benzene, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or alkylation. For example:
- Step 1: Preparation of 4-isopropylphenol (precursor) via Friedel-Crafts alkylation of phenol with 2-chloropropane under acidic conditions.
- Step 2: Etherification using 1-(bromomethyl)benzene derivatives. A common method involves reacting 2-(4-isopropylphenoxy)benzyl alcohol with hydrobromic acid (HBr) in the presence of a dehydrating agent like H₂SO₄ or P₂O₅ .
- Step 3: Optimization of reaction conditions:
- Solvent: Acetonitrile or THF improves solubility of intermediates .
- Base: K₂CO₃ facilitates deprotonation in alkylation steps, with yields >70% reported at 55°C for 18 hours .
- Temperature: Prolonged heating (e.g., 18 hours at 55°C) enhances conversion but may increase side reactions like elimination .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies aromatic protons (δ 7.0–7.5 ppm) and isopropyl groups (δ 1.2–1.3 ppm, split into a septet). The bromomethyl group appears as a singlet near δ 4.3 ppm .
- ¹³C NMR confirms quaternary carbons in the isopropylphenoxy moiety (δ 120–150 ppm) and the bromomethyl carbon (δ ~30 ppm) .
- Mass Spectrometry (MS): GC-MS or LC-MS detects the molecular ion peak (e.g., m/z 318 for C₁₇H₁₉BrO) and fragmentation patterns (e.g., loss of Br• or isopropyl groups) .
- Elemental Analysis: Validates purity (>95%) by matching experimental and theoretical C/H/Br ratios .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
- First Aid:
- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
- Toxicity: Limited toxicological data exist, but brominated aromatics are suspected irritants. Conduct risk assessments using analogs (e.g., benzyl bromide) as references .
Advanced Research Questions
Q. How can competing side reactions (e.g., elimination or over-alkylation) be minimized during synthesis?
Methodological Answer:
- Control of Base Strength: Use weak bases (e.g., NaHCO₃) instead of strong bases (NaOH) to reduce elimination pathways. Evidence shows NaHCO₃ in ethanol at reflux minimizes dehydrohalogenation .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states but may increase nucleophilicity. Acetonitrile balances reactivity and selectivity .
- Stoichiometry: Limit excess alkylating agents (e.g., 1.1 equivalents of 1-(bromomethyl)benzene derivatives) to prevent di-alkylation .
Q. What strategies resolve contradictions in reported yields for similar brominated aromatic ethers?
Methodological Answer:
- Parameter Screening: Systematically vary temperature, solvent, and catalyst. For example, yields for analogous compounds improved from 34% to 65% by switching from THF to acetonitrile and optimizing reaction time .
- Byproduct Analysis: Use LC-MS or TLC to identify side products. For instance, over-alkylation products (e.g., di-substituted ethers) can be detected at Rf 0.6–0.7 in hexane/EtOAc (3:1) .
- Computational Modeling: DFT calculations predict reaction pathways. Studies on bromomethylbenzene derivatives suggest that electron-withdrawing groups (e.g., -CF₃) slow alkylation kinetics, requiring higher temperatures .
Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be enhanced?
Methodological Answer:
- Pre-activation: Convert the bromomethyl group to a better leaving group (e.g., -OTf) using AgOTf or CuCN .
- Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 improves coupling efficiency with arylboronic acids. For sterically hindered partners, use SPhos ligands .
- Microwave Assistance: Microwave irradiation (100°C, 30 minutes) accelerates coupling reactions, reducing decomposition risks .
Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Matrix Interference: Lipophilic matrices (e.g., plasma) require solid-phase extraction (SPE) with C18 cartridges. Recovery rates >85% are achievable using methanol/water gradients .
- Detection Limits: LC-MS/MS with MRM transitions (e.g., m/z 318 → 239) achieves sensitivity at ng/mL levels. Internal standards (e.g., deuterated analogs) correct for ion suppression .
- Stability: Store samples at -80°C to prevent degradation. Brominated aromatics are prone to photolysis; use amber vials during analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
